

Application Notes and Protocols for Dosimetry Calculations in [177Lu]Lu-PentixaTher Therapy

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Compound of Interest

Compound Name: *Pentixafor*

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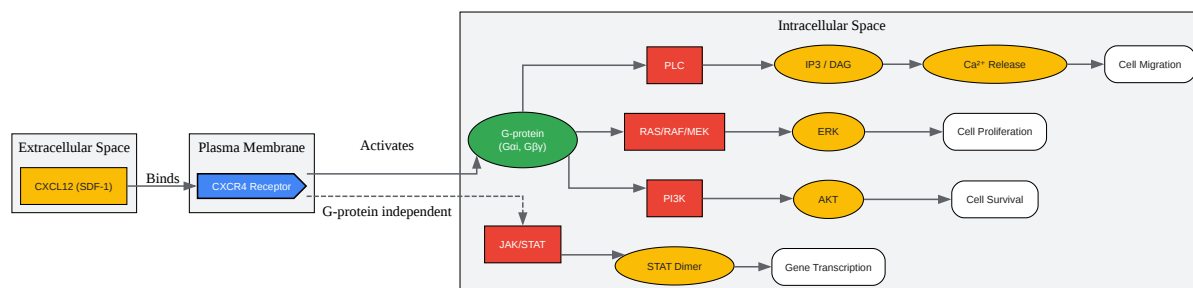
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for [177Lu]Lu-PentixaTher therapy, a targeted radionuclide therapy aimed at CXCR4-expressing cancers. Accurate dosimetry is crucial for treatment planning, ensuring sufficient radiation dose to the tumor while minimizing toxicity to healthy organs.

Introduction to [177Lu]Lu-PentixaTher and Dosimetry

[177Lu]Lu-PentixaTher is a radiopharmaceutical that targets the C-X-C motif chemokine receptor 4 (CXCR4), a receptor overexpressed in numerous hematologic and solid tumors. It combines the CXCR4 antagonist PentixaTher with the β - and γ -emitting radionuclide Lutetium-177 (177Lu), allowing for both therapeutic effect and scintigraphic imaging. Dosimetry in this context is the calculation of the absorbed radiation dose in tissues and organs, which is essential for personalized medicine and adhering to safety limits, particularly for organs at risk such as the kidneys and bone marrow.^{[1][2][3]} The Medical Internal Radiation Dose (MIRD) formalism is a widely accepted methodology for calculating absorbed doses from internally administered radionuclides.^{[4][5][6][7]}

CXCR4 Signaling Pathway

The efficacy of [177Lu]Lu-PentixaTher is rooted in its ability to target the CXCR4 receptor. The binding of its natural ligand, CXCL12 (or SDF-1), to CXCR4 activates several downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[8][9][10] Understanding this pathway is key to appreciating the mechanism of action of PentixaTher-based therapies.



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Caption: CXCR4 signaling pathway upon CXCL12 binding.

Experimental Protocols

Radiosynthesis of [177Lu]Lu-PentixaTher

A common method for the radiosynthesis of [177Lu]Lu-PentixaTher for pre-therapeutic dosimetry involves the following steps:

- To a vial containing approximately 300 MBq of no-carrier-added ¹⁷⁷LuCl₃ in 200 μL of 0.04 M HCl, add a solution of 75 μg of PentixaTher and 3.5 μg of gentisic acid in 525 μL of sodium acetate buffer (0.4 M, pH 5.2).[1]

- Heat the reaction vial at 100°C for 35 minutes.[1]
- After cooling, dilute the solution with saline.[1]
- Pass the final solution through a 0.22-μm sterile filter.[1]
- Perform quality control to determine radiochemical purity using methods like gradient high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).[1]

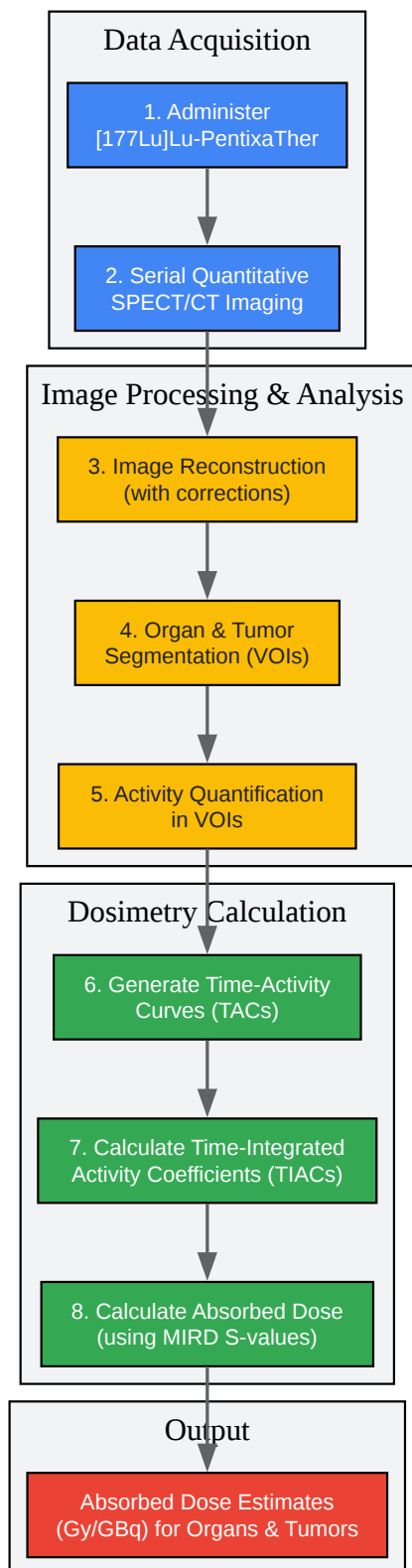
Patient Imaging Protocol for Dosimetry

Patient-specific dosimetry requires quantitative imaging at multiple time points to determine the time-activity curves for source organs.

- Administration: Intravenously inject approximately 200 MBq of [177Lu]Lu-PentixaTher for pre-therapeutic dosimetry.[2][11]
- Imaging Schedule: Acquire whole-body scintigraphy and/or SPECT/CT images at multiple time points post-injection. A typical schedule includes imaging at 1 hour, 4 hours, 24 hours, 48 hours, and up to 7 days post-injection.[2]
- Instrumentation: Use a dual-head gamma camera equipped with medium-energy collimators.[12]
- SPECT/CT Acquisition Parameters:
 - Energy Windows: Set a primary energy window around the 208 keV photopeak of 177Lu (e.g., 20% window) and scatter windows for correction (e.g., upper and lower scatter windows).[2][12]
 - Acquisition: For SPECT, use a sufficient number of projections (e.g., 32 steps per head) with an appropriate acquisition time per step (e.g., 40 seconds).[2]
 - CT: Acquire a low-dose CT for attenuation correction and anatomical localization.[2]
- Image Reconstruction: Reconstruct SPECT images using an iterative algorithm (e.g., Flash 3D with 8 iterations and 4 subsets) and apply CT-based attenuation and scatter correction.[2][13]

Dosimetry Calculation Workflow

The calculation of absorbed doses generally follows the MIRD formalism.



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Caption: Workflow for dosimetry calculation.

Step-by-Step Protocol:

- Image Co-registration: If SPECT and CT images are acquired separately, co-register them to ensure accurate anatomical localization of activity.
- Volume of Interest (VOI) Delineation: On the CT or fused SPECT/CT images, delineate VOIs for source organs (e.g., kidneys, liver, spleen, bone marrow) and tumors.[11]
- Activity Quantification: From the reconstructed SPECT images, determine the total activity within each VOI at each imaging time point. This requires a calibrated imaging system.
- Time-Activity Curve (TAC) Generation: For each source organ and tumor, plot the measured activity versus time and fit the data to an appropriate function (e.g., a mono- or bi-exponential decay function) to generate a continuous TAC.[11]
- Time-Integrated Activity Coefficient (TIAC) Calculation: Calculate the area under the TAC for each source region to obtain the total number of disintegrations, also known as the time-integrated activity.[7]
- Absorbed Dose Calculation: Use specialized software (e.g., IDAC-DOSE 2.1, OLINDA/EXM) to calculate the absorbed dose.[1][2][11] This software uses the calculated TIACs and pre-calculated S-values (mean absorbed dose in a target organ per unit of cumulated activity in a source organ) based on phantom models. The general formula is: $D(\text{target}) = \sum A(\text{source}) * S(\text{target} \leftarrow \text{source})$ Where D is the absorbed dose, A is the time-integrated activity, and S is the S-value.[7]

Quantitative Data Summary

The following tables summarize absorbed dose estimates from clinical studies of [177Lu]Lu-PentixaTher. These values can vary significantly between patients due to individual biokinetics.

Table 1: Absorbed Doses in Organs at Risk and Tissues with High Uptake for [177Lu]Lu-PentixaTher

Organ/Tissue	Median Absorbed Dose (Gy/GBq)	Minimum-Maximum Range (Gy/GBq)	Reference
Kidneys	0.91	0.38 - 3.47	[11] [14]
Liver	0.71	0.39 - 1.17	[11] [14]
Spleen	0.58	0.34 - 2.26	[11] [14]
Red Bone Marrow	0.47	0.14 - 2.33	[11] [14]

Table 2: Absorbed Doses in Organs with No Specific Uptake for $[^{177}\text{Lu}]\text{Lu-PentixaTher}$

Organ/Tissue	Absorbed Dose (Gy/GBq) - Female	Absorbed Dose (Gy/GBq) - Male	Reference
Adrenals	0.09	0.08	[11]
Breast	0.06	0.05	[11]
Colon Wall	0.05	0.05	[11]

Table 3: Comparison of Absorbed Doses for $[^{177}\text{Lu}]\text{Lu-PentixaTher}$ and Calculated Doses for $[^{90}\text{Y}]\text{Y-PentixaTher}$

Organ/Tissue	Median Absorbed Dose (Gy/GBq) - $[^{177}\text{Lu}]\text{Lu-PentixaTher}$	Median Absorbed Dose (Gy/GBq) - $[^{90}\text{Y}]\text{Y-PentixaTher}$	Reference
Kidneys	0.91	3.75	[11] [14]
Liver	0.71	1.61	[11] [14]
Spleen	0.58	1.66	[11] [14]
Red Bone Marrow	0.47	1.06	[11] [14]
Tumors/Lesions	-	1.5 - 18.2 (range)	[11]

Key Considerations and Future Directions

- **Patient-Specific Dosimetry:** The wide range of absorbed doses observed in clinical studies highlights the importance of patient-specific dosimetry to personalize treatment and avoid under- or over-dosing.[1][15]
- **Dose-Limiting Organs:** The kidneys and red bone marrow are typically the dose-limiting organs in [177Lu]Lu-PentixaTher therapy.[1][16] A maximum tolerable dose of 23 Gy is often considered for the kidneys.[3][12]
- **Software and Standardization:** While various software packages are available for dosimetry calculations, standardization of imaging and calculation protocols is needed to ensure comparability of results across different centers.[17][18]
- **Voxel-Level Dosimetry:** Moving from organ-level to voxel-level dosimetry can provide more detailed information on the distribution of absorbed dose within organs and tumors, potentially leading to better dose-response correlations.[4][15]

These application notes provide a framework for implementing dosimetry calculations for [177Lu]Lu-PentixaTher therapy. Adherence to detailed and standardized protocols is essential for the safe and effective clinical application of this promising radiopharmaceutical.

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